N-(2,4-difluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide is a chiral molecule existing as the (-) enantiomer [https://www.semanticscholar.org/paper/03cd55e43a0e70a0bd427bb024cb92191a370a0c []]. It is a metabolite of levosimendan, a drug used in the treatment of acute decompensated heart failure [https://www.semanticscholar.org/paper/bef9b812f107f4007613787347e75f93a16b866c []].
While the synthesis of OR-1896 is not explicitly described in the provided papers, it is known to be a metabolite of levosimendan. Levosimendan is synthesized through a multi-step process, and OR-1896 is formed through the reduction of levosimendan to OR-1855 [(R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one] followed by acetylation [https://www.semanticscholar.org/paper/bef9b812f107f4007613787347e75f93a16b866c []].
OR-1896 is believed to share similar pharmacological properties with levosimendan, exhibiting both inotropic and vasodilatory effects [https://www.semanticscholar.org/paper/03cd55e43a0e70a0bd427bb024cb92191a370a0c [], https://www.semanticscholar.org/paper/bef9b812f107f4007613787347e75f93a16b866c []]. It is thought to act as a calcium sensitizer, increasing the sensitivity of cardiac muscle to calcium, thereby enhancing contractility. It also appears to have vasodilatory effects through the activation of ATP-sensitive potassium channels [https://www.semanticscholar.org/paper/bef9b812f107f4007613787347e75f93a16b866c []].
OR-1896 has primarily been studied in the context of understanding the pharmacological effects of levosimendan and its metabolites. Research suggests that OR-1896 may contribute significantly to the beneficial hemodynamic effects observed with levosimendan treatment, potentially offering an alternative to traditional inotropic agents for the treatment of heart failure [https://www.semanticscholar.org/paper/bef9b812f107f4007613787347e75f93a16b866c []].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4